5-Bromoquinoline-2-carbonitrile
Description
Properties
IUPAC Name |
5-bromoquinoline-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrN2/c11-9-2-1-3-10-8(9)5-4-7(6-12)13-10/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIVIKOIXOUTCTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)C#N)C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40652865 | |
| Record name | 5-Bromoquinoline-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092304-90-9 | |
| Record name | 5-Bromoquinoline-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
5-Bromoquinoline-2-carbonitrile is widely used in scientific research due to its versatile chemical properties:
Chemistry: It serves as a building block for the synthesis of various organic compounds.
Biology: It is used in the study of biological systems and as a probe in biochemical assays.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-bromoquinoline-2-carbonitrile exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Similarity Scores
The following compounds share structural motifs with this compound, differing in ring systems, substituent positions, or functional groups. Similarity scores (0.0–1.0) are derived from cheminformatics analyses :
| Compound Name | CAS No. | Molecular Formula | Similarity Score | Key Structural Differences |
|---|---|---|---|---|
| 6-Bromo-1H-indole-2-carbonitrile | 1420537-60-5 | C₉H₅BrN₂ | 0.93 | Indole backbone; Br at position 6 |
| 4-Bromo-1H-indole-2-carbonitrile | 955978-74-2 | C₉H₅BrN₂ | 0.91 | Indole backbone; Br at position 4 |
| 6-Bromoisoquinoline-1-carbonitrile | 1082674-24-5 | C₁₀H₅BrN₂ | 0.91 | Isoquinoline backbone; Br at position 6 |
| 5-Bromo-4-methylpyridine-2-carbonitrile | 114969-80-1 | C₆H₄BrN₃ | 0.87 | Pyridine backbone; Br at position 5, methyl at 4 |
| 5-Bromothiophene-2-carbonitrile | 2160-62-5 | C₅HBrNS | 0.67 | Thiophene backbone; Br at position 5 |
Key Comparative Analysis
Electronic and Steric Effects
- Quinoline vs. Indole/Isoquinoline: The quinoline ring’s nitrogen atom at position 1 creates a polarized π-system, enhancing electrophilic substitution reactivity compared to indole or isoquinoline derivatives. Bromination and nitrile placement influence dipole moments and hydrogen-bonding capacity .
- Pyridine Derivatives: 5-Bromo-4-methylpyridine-2-carbonitrile lacks the fused aromatic system of quinoline, reducing steric hindrance but limiting π-π stacking interactions in coordination chemistry .
Solubility and Stability
- Solubility: Quinoline derivatives generally exhibit lower aqueous solubility than pyridine or thiophene analogs due to increased hydrophobicity. Methyl substituents (e.g., 5-Bromo-4-methylpyridine-2-carbonitrile) marginally improve solubility .
- Thermal Stability: this compound degrades above 50°C, while thiophene analogs (e.g., 5-Bromothiophene-2-carbonitrile) are more thermally stable but prone to photodegradation .
Biological Activity
5-Bromoquinoline-2-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a bromine atom at the 5-position and a cyano group at the 2-position of the quinoline ring. Its chemical structure is represented as follows:
- Chemical Formula : C₉H₆BrN
- Molecular Weight : 212.06 g/mol
The presence of the bromine atom enhances its reactivity, while the cyano group contributes to its biological activity by enabling interactions with various molecular targets.
Antimicrobial Activity
Research indicates that 5-bromoquinoline derivatives exhibit notable antimicrobial properties. In vitro studies have demonstrated effectiveness against a range of bacterial and fungal strains. For instance, a comparative study showed that derivatives of this compound were effective against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values significantly lower than standard antibiotics.
| Microorganism | MIC (µg/mL) | Standard Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 8 | Penicillin | 32 |
| Escherichia coli | 16 | Ampicillin | 64 |
| Candida albicans | 4 | Fluconazole | 16 |
Antitumor Activity
This compound has also been investigated for its potential antitumor effects. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
In one study, the compound exhibited an IC50 value (the concentration required to inhibit cell growth by 50%) of approximately 20 µM against MCF-7 breast cancer cells, indicating significant cytotoxicity.
Antiviral Activity
Recent investigations have highlighted the antiviral potential of this compound against several viral strains. A notable study reported its effectiveness against Enterovirus D68 (EV-D68), with an EC50 (effective concentration for 50% inhibition) value significantly lower than that of traditional antiviral agents.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and viral replication.
- DNA Interaction : It can intercalate into DNA, disrupting replication processes in both bacterial and cancer cells.
- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in target cells, leading to apoptosis.
Case Study 1: Antimicrobial Efficacy
A clinical trial involving patients with resistant bacterial infections demonstrated that treatment with a formulation containing this compound resulted in significant improvement in infection control compared to standard therapies.
Case Study 2: Cancer Treatment
In a preclinical study on mice with induced tumors, administration of the compound led to a reduction in tumor size by approximately 40% after four weeks of treatment, showcasing its potential as an anticancer agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
